Alizarin green

Description

The exact mass of the compound Acid green 9 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

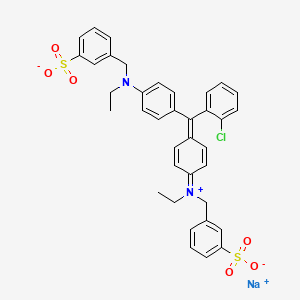

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4857-81-2 |

|---|---|

Molecular Formula |

C37H35ClN2NaO6S2 |

Molecular Weight |

726.3 g/mol |

IUPAC Name |

sodium 3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C37H35ClN2O6S2.Na/c1-3-39(25-27-9-7-11-33(23-27)47(41,42)43)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)38)30-17-21-32(22-18-30)40(4-2)26-28-10-8-12-34(24-28)48(44,45)46;/h5-24H,3-4,25-26H2,1-2H3,(H-,41,42,43,44,45,46); |

InChI Key |

KPUKKCBDJFTUFI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5Cl.[Na] |

Other CAS No. |

4857-81-2 |

Origin of Product |

United States |

Foundational & Exploratory

The Crimson Revolution: A Technical Guide to the History and Discovery of Alizarin Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal history and scientific discovery of Alizarin, the first natural dye to be synthetically replicated, marking a turning point in the chemical industry and beyond. This document provides a comprehensive overview of Alizarin's journey from its botanical origins to its industrial-scale synthesis, detailing the experimental protocols that defined its history and presenting key quantitative data for the modern researcher.

A Rich History: From Ancient Textiles to Industrial Synthesis

The story of Alizarin is a compelling narrative of scientific inquiry and industrial innovation. For millennia, the vibrant red hues of the madder plant root (Rubia tinctorum) were highly prized for dyeing textiles. Cloth dyed with madder has been discovered in ancient Egyptian tombs, dating as far back as 1500 BC, and its use was widespread in ancient Greece and Rome.[1]

The key colorant within the madder root remained a mystery until 1826, when French chemist Pierre-Jean Robiquet successfully isolated the primary coloring agent, which he named Alizarin, derived from the Arabic "al-usara," meaning "the juice." He also identified a second, less stable colorant called purpurin.

The pivotal moment in the history of Alizarin, and indeed in the timeline of synthetic chemistry, occurred in 1868. German chemists Carl Graebe and Carl Liebermann, working in the laboratory of Adolf von Baeyer, achieved the first synthesis of Alizarin from anthracene, a component of coal tar.[2][3] This breakthrough was not only a scientific triumph but also a commercial one. Graebe and Liebermann filed their patent just one day before the English chemist William Henry Perkin, who had independently discovered a similar synthetic route.[4]

The synthetic production of Alizarin from coal tar, a readily available industrial byproduct, caused the market for natural madder to collapse almost overnight.[4] This event catalyzed the growth of the synthetic dye industry, particularly in Germany, and paved the way for the development of a vast array of new dyes and pigments.

Chemical and Physical Properties of Alizarin

Alizarin (1,2-dihydroxyanthraquinone) is an organic compound with the chemical formula C₁₄H₈O₄.[3] Its structure, consisting of a central anthraquinone core with two adjacent hydroxyl groups, is responsible for its characteristic color and dyeing properties. The quantitative properties of Alizarin are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₄H₈O₄ | [2][3][5][6] |

| Molar Mass | 240.21 g/mol | [1][7] |

| Appearance | Orange-red crystals or powder | [3][4][7] |

| Melting Point | 277-278 °C | [1][3] |

| Boiling Point | 430 °C (sublimes) | [3][5] |

| UV-Vis Absorption Maxima (λmax) | 248 nm, 433 nm | [2] |

| Solubility | ||

| Virtually insoluble in water. | [8] | |

| Moderately soluble in ethanol. | [8] | |

| Soluble in aromatic solvents (benzene, toluene), acetone, ether, hot methanol, and chloroform. | [3][4][8] | |

| Soluble in alkaline solutions, forming a purple solution. | [4] |

Experimental Protocols: From Natural Extraction to Chemical Synthesis

The journey to understanding and producing Alizarin is best illustrated through the experimental methods developed over time. This section provides detailed protocols for both the historical extraction of Alizarin from its natural source and the key synthetic routes that revolutionized its production.

Extraction of Alizarin from Madder Root (Rubia tinctorum)

The traditional method of obtaining Alizarin involved the extraction of the dye from the roots of the madder plant. The primary coloring agent in the root exists as a glycoside called ruberythric acid, which upon hydrolysis, yields Alizarin and a sugar.[9][10]

Objective: To extract and hydrolyze the natural precursors to obtain Alizarin.

Materials:

-

Dried and powdered madder roots

-

Water

-

Ethanol or Methanol (as an alternative solvent)

-

Heat source (e.g., heating mantle)

-

Filtration apparatus (e.g., filter paper, funnel)

-

Beakers and flasks

Procedure:

-

Maceration and Extraction:

-

Suspend the powdered madder roots in water (a common traditional solvent) or a more efficient organic solvent like methanol.[9] A typical ratio would be 1 part root to 40 parts water by weight.

-

Heat the suspension to a moderate temperature (60-70°C) and maintain for a period to allow the dye to be released into the solvent.[1] Alternatively, the roots can be soaked in water at room temperature for several days.[1]

-

-

Hydrolysis:

-

During the heating process in water, natural enzymes present in the madder root, or the heat itself, facilitate the hydrolysis of ruberythric acid into Alizarin and its sugar component.

-

-

Isolation:

-

Filter the hot solution to remove the solid plant material.

-

The filtrate, containing the extracted Alizarin, can then be used directly as a dye bath or further processed to isolate the solid dye.

-

-

Purification (Laboratory Scale):

-

For a more purified product, the solvent can be evaporated to yield a crude extract.

-

This extract can be further purified using techniques like column chromatography.

-

The Graebe-Liebermann Synthesis of Alizarin (1869)

This was the first successful synthesis of Alizarin, a landmark achievement in organic chemistry. The original process involved the bromination of anthraquinone.

Objective: To synthesize Alizarin from anthraquinone via a bromination pathway.

Materials:

-

Anthraquinone

-

Bromine

-

Potassium hydroxide (KOH)

-

Sealed reaction vessel

-

Heating apparatus

Procedure:

-

Bromination of Anthraquinone:

-

Anthraquinone is treated with bromine in a sealed tube at 100°C.

-

This reaction yields 1,2-dibromoanthraquinone.

-

-

Hydroxylation:

-

The 1,2-dibromoanthraquinone is then heated with potassium hydroxide (KOH) at 170°C.

-

This step substitutes the bromine atoms with hydroxyl (-OH) groups.

-

-

Acidification:

-

The resulting product is treated with a strong acid to yield Alizarin.

-

Modern Laboratory Synthesis of Alizarin

A more common and efficient laboratory synthesis of Alizarin involves the sulfonation of anthraquinone followed by alkaline fusion.

Objective: To synthesize Alizarin from anthraquinone via a sulfonation pathway.

Materials:

-

Anthraquinone

-

Fuming sulfuric acid (oleum)

-

Sodium hydroxide (NaOH)

-

Potassium chlorate (KClO₃) or Sodium perchlorate (NaClO₄)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Sulfonation of Anthraquinone:

-

Anthraquinone is heated with fuming sulfuric acid at approximately 180°C.[1] This reaction produces anthraquinone-2-sulfonic acid.

-

-

Formation of the Sodium Salt:

-

The anthraquinone-2-sulfonic acid is then reacted with sodium hydroxide to form its sodium salt.[1]

-

-

Alkaline Fusion:

-

The sodium salt of anthraquinone-2-sulfonic acid is fused with sodium hydroxide and an oxidizing agent like potassium chlorate or sodium perchlorate at around 200°C under pressure.[1] This step introduces the hydroxyl groups onto the anthraquinone ring, forming the sodium salt of 1,2-dihydroxyanthraquinone.

-

-

Acidification to Yield Alizarin:

-

The reaction mixture is dissolved in water, and the sodium salt of Alizarin is precipitated by the addition of an acid, such as hydrochloric acid or sulfuric acid.

-

-

Purification:

-

The precipitated Alizarin is filtered, washed with hot water to remove any remaining acid, and then dried. Further purification can be achieved by sublimation.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key historical and chemical processes in the discovery and synthesis of Alizarin.

Caption: Historical workflow from natural Alizarin to its synthetic counterpart.

Caption: The Graebe-Liebermann synthesis of Alizarin via bromination.

Caption: Modern industrial synthesis of Alizarin via sulfonation.

Conclusion: The Enduring Legacy of Alizarin

The discovery and synthesis of Alizarin represent a seminal chapter in the history of science and technology. It not only democratized access to a once-rare and expensive color but also laid the foundational principles for the modern synthetic chemical industry. For researchers and professionals in drug development, the story of Alizarin serves as a powerful example of how the study of natural products can lead to profound scientific and industrial advancements. The methodologies developed for its synthesis and the understanding of its chemical properties continue to inform the fields of organic chemistry, materials science, and biochemistry.

References

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Alizarin - Wikipedia [en.wikipedia.org]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. Alizarin: Structure, Properties & Preparation - Lesson | Study.com [study.com]

- 6. CAS 72-48-0: Alizarin | CymitQuimica [cymitquimica.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Alizarin | 72-48-0 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Red, redder, madder. Analysis and isolation of anthraquinones from madder roots (Rubia tinctorum) | Semantic Scholar [semanticscholar.org]

Navigating the Green Spectrum: A Technical Guide to Alizarin Green Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of various dyes commonly referred to as "Alizarin Green." Due to ambiguity in nomenclature, this whitepaper clarifies the distinct identities, properties, and applications of these compounds, presenting data in a structured format to aid in research and development.

Introduction: The this compound Family

The name "this compound" is applied to several distinct chemical entities, leading to potential confusion in research and application. This guide differentiates between the most common variants, providing specific data for each to ensure accurate experimental design and interpretation. The primary compounds discussed include this compound (CAS 4857-81-2), Alizarin Cyanine Green, and related structures. While historically related to the red dye Alizarin (CAS 72-48-0), these green dyes possess unique molecular structures and properties.

Physicochemical Properties: A Comparative Analysis

The fundamental characteristics of these dyes are summarized below to facilitate selection for specific applications.

| Property | This compound | Alizarin Cyanine Green F | Alizarin Cyanine Green G | Alizarin (Reference) |

| CAS Number | 4857-81-2[1][2] | Not explicitly found, related to C.I. 61570 | 4403-90-1[3] | 72-48-0[4][5] |

| Molecular Formula | C₃₇H₃₄ClN₂NaO₆S₂[1][2] | C₂₈H₂₀N₂Na₂O₈S₂[6][7] | C₂₈H₂₀N₂Na₂O₈S₂[3] | C₁₄H₈O₄[4][5] |

| Molecular Weight | 725.25 g/mol [8] | 622.58 g/mol [6] | 622.59 g/mol [3] | 240.21 g/mol [5] |

| Appearance | Green to dark green powder[1] | Dark blue-green to black powder[6] | - | Orange-red crystals or powder[4] |

| Solubility | Soluble in water[1] | Soluble in water and ethanol[9] | - | Slightly to sparingly soluble in water[4] |

Experimental Protocols

Detailed experimental protocols for the use of this compound dyes are application-dependent. The following provides a general framework for common applications in biological staining.

General Staining Protocol for Biological Samples

This protocol is a generalized starting point and should be optimized for specific tissues and target molecules.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4857-81-2 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Alizarin - Wikipedia [en.wikipedia.org]

- 5. Alizarin [webbook.nist.gov]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. chembk.com [chembk.com]

- 9. chemiis.com [chemiis.com]

In-Depth Technical Guide to the Spectroscopic Properties of Alizarin Green Dye (Acid Green 25)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Green, chemically identified as Acid Green 25, is a synthetic anthraquinone dye. Its CAS number is 4403-90-1.[1] Unlike the historically significant red dye alizarin (1,2-dihydroxyanthraquinone), this compound is a sulfonated derivative, which imparts water solubility and distinct spectroscopic characteristics.[2] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including its absorption and fluorescence characteristics, the influence of environmental factors such as solvent and pH, and detailed experimental protocols for their characterization. This information is crucial for its application in various scientific fields, including biological staining, materials science, and analytical chemistry.[3][4]

Molecular Structure and Physicochemical Properties

This compound (Acid Green 25) is the disodium salt of 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methylbenzenesulfonic acid]. The central chromophore is the anthraquinone core, and the auxochromic groups, including the amino and sulfonic acid moieties, are responsible for its green color and spectroscopic behavior.

Table 1: Physicochemical Properties of this compound (Acid Green 25)

| Property | Value | Reference(s) |

| Chemical Formula | C₂₈H₂₀N₂Na₂O₈S₂ | |

| Molecular Weight | 622.58 g/mol | |

| CAS Number | 4403-90-1 | |

| Appearance | Dark green powder | [3] |

| Solubility | Water, o-chlorophenol | [4] |

| Slightly soluble in acetone, ethanol, pyridine | [1] | |

| Insoluble in chloroform, toluene | [4] |

Spectroscopic Properties

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of this compound in aqueous solution is characterized by two main absorption bands in the visible region.

Table 2: UV-Visible Absorption Data for this compound (Acid Green 25) in Water

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference(s) |

| 608 nm | ≥10,000 M⁻¹cm⁻¹ | [5] |

| 642 nm | ≥10,200 M⁻¹cm⁻¹ | [5] |

| 281-287 nm | ≥20,000 M⁻¹cm⁻¹ | [5] |

| 251-257 nm | ≥22,700 M⁻¹cm⁻¹ | [5] |

| 407-413 nm | ≥6,400 M⁻¹cm⁻¹ | [5] |

Fluorescence Spectroscopy

While many anthraquinone derivatives are known to be fluorescent, specific data on the fluorescence emission spectrum and quantum yield of this compound are not extensively reported in the literature. However, studies on similar anthraquinone dyes indicate that they can exhibit fluorescence, often with large Stokes shifts. The fluorescence properties are highly dependent on the molecular structure and the environment. Some anthraquinone dyes are weak emitters.[6][7][8]

Solvatochromism

Solvatochromism describes the change in a substance's color and spectral properties with a change in the polarity of the solvent.[9] This phenomenon arises from differential solvation of the ground and excited states of the dye molecule. While detailed solvatochromic studies specifically for this compound are scarce, research on other anthraquinone dyes demonstrates their susceptibility to solvent effects. For instance, some anthraquinone dyes exhibit a bathochromic (red) shift in their absorption spectra with increasing solvent polarity.[10] Given its solubility in various organic solvents, it is expected that this compound would also display solvatochromic behavior.

pH Dependence

This compound is reported to be stable over a wide pH range, from 2.0 to 12.5. However, the protonation and deprotonation of the sulfonic acid and amino groups can potentially influence its spectroscopic properties. Studies on other sulfonated anthraquinone dyes have shown that pH can affect their absorption and fluorescence spectra due to changes in the electronic structure of the chromophore.[11][12]

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of this compound.

Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound in a given solvent.

Materials:

-

This compound (Acid Green 25) powder

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

-

Solvent of choice (e.g., deionized water, ethanol, DMSO)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with concentrations in the range that gives an absorbance between 0.1 and 1.0 at the expected λmax.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with one of the diluted dye solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat for all dilutions.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

-

The slope of the resulting linear fit will be the molar extinction coefficient (ε).

-

Caption: UV-Vis Absorption Spectroscopy Workflow.

Fluorescence Quantum Yield Determination (Relative Method)

This protocol describes the determination of the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Objective: To calculate the fluorescence quantum yield of this compound using a reference standard with a known quantum yield.

Materials:

-

This compound (Acid Green 25)

-

Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

-

UV-Visible spectrophotometer

-

Fluorometer

Procedure:

-

Standard and Sample Preparation:

-

Prepare a series of five dilutions for both the standard and this compound in the same solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.

-

Note the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer (ideally the λmax of the dye).

-

Record the fluorescence emission spectrum for each solution of the standard and the sample. Ensure the emission range covers the entire emission profile of the dye.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

Determine the slope of the linear fit for both plots.

-

-

Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (Φx):

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and the standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and the standard (if different).

-

Caption: Fluorescence Quantum Yield Determination Workflow.

Applications in Research and Development

This compound (Acid Green 25) finds applications in various research and industrial settings:

-

Biological Staining: It is used as a stain in histology and microbiology to visualize cellular structures.[3][4]

-

Textile Industry: It is a common dye for polyamide, wool, silk, and acrylic fibers.

-

Analytical Chemistry: Due to its spectroscopic properties, it has the potential to be used in the development of sensors and probes. While not extensively reported for this compound, other anthraquinone dyes are used for such purposes.

Currently, there is no significant body of literature linking this compound to the modulation of specific cellular signaling pathways, a common area of interest in drug development. Its primary utility in a biological context is as a stain for visualization.

Conclusion

This compound (Acid Green 25) is a water-soluble anthraquinone dye with well-defined UV-Visible absorption characteristics. While its fluorescence properties are not as extensively documented, the general behavior of related compounds suggests potential for fluorescence applications. The provided experimental protocols offer a robust framework for the detailed characterization of its spectroscopic properties, which is essential for its effective use in research and development. Further studies are warranted to fully elucidate its fluorescence behavior, solvatochromic properties, and pH-dependent spectral changes to expand its utility in various scientific disciplines.

References

- 1. Acid Green 25 | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemimpex.com [chemimpex.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. researchgate.net [researchgate.net]

- 8. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 9. Solvatochromism - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The pH-dependent photochemistry of anthraquinone-2-sulfonate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Solubility Profile of Alizarin Green: A Technical Guide for Researchers

An In-depth Analysis of the Solubility Characteristics of Alizarin Cyanine Green G (Acid Green 25, C.I. 61570) in Various Solvents for Application in Scientific Research and Drug Development.

This technical guide provides a comprehensive overview of the solubility of Alizarin Green, specifically focusing on the widely used anthraquinone dye, Alizarin Cyanine Green G, also known as Acid Green 25 (C.I. 61570). The information compiled herein is intended for researchers, scientists, and professionals in drug development who utilize this dye in their work. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Introduction to this compound and its Significance

This compound belongs to the family of anthraquinone dyes, which are characterized by their vibrant colors and stability.[1] Specifically, Alizarin Cyanine Green G is a water-soluble dye due to the presence of sulfonic acid groups in its structure.[2] Its applications are diverse, ranging from a textile dye for wool, silk, and nylon to a biological stain in microscopy and histology for visualizing cellular structures.[1][3] In the context of drug development and research, understanding the solubility of such compounds is paramount for ensuring the accuracy and reproducibility of experimental results, as well as for formulation development.[4]

Quantitative Solubility Data

The solubility of Alizarin Cyanine Green G (Acid Green 25, C.I. 61570) has been determined in a variety of common laboratory solvents. The following table summarizes the available quantitative data from various technical sources. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Chemical Formula | Solubility | Temperature | Reference(s) |

| Water | H₂O | 36 g/L | 20 °C | [5] |

| Water | H₂O | 5 - 10 mg/mL | 21.1 °C (70 °F) | [6] |

| Acetone | C₃H₆O | 2 g/L | Not Specified | [7] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 60 g/L | Not Specified | [7] |

| Ethanol | C₂H₅OH | 2 g/L | Not Specified | [7] |

| 2-Methoxyethanol | C₃H₈O₂ | 30 mg/mL | Not Specified | [6] |

| Pyridine | C₅H₅N | Slightly Soluble | Not Specified | [3][8] |

| Chloroform | CHCl₃ | Insoluble | Not Specified | [3][8] |

| Toluene | C₇H₈ | Insoluble | Not Specified | [3][8] |

Note: The solubility of acid dyes like Acid Green 25 in aqueous solutions is known to be pH-dependent. Generally, the solubility of anionic dyes increases as the pH of the solution decreases (becomes more acidic).[9][10]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research involving dissolved compounds. The following are detailed methodologies for key experiments to determine both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Objective: To find the maximum concentration of this compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.

Materials:

-

Alizarin Cyanine Green G powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that saturation is reached.

-

Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove all undissolved particles.

-

Dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of the dissolved this compound using a pre-calibrated UV-Vis spectrophotometer (at the λmax of the dye, which is around 642 nm in water) or an HPLC system.[7]

-

Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early-stage drug discovery to quickly assess the solubility of a compound from a concentrated stock solution.[11]

Objective: To determine the concentration at which a compound precipitates when a concentrated stock solution in an organic solvent (like DMSO) is added to an aqueous buffer.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in DMSO in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume of each DMSO dilution to the corresponding wells of the aqueous buffer plate. This rapid addition of a DMSO solution to an aqueous medium can induce precipitation if the compound's solubility is exceeded.

-

Allow the plate to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the onset of precipitation and thus the kinetic solubility.

-

Alternatively, the plate can be centrifuged to pellet the precipitate, and the concentration of the dissolved compound in the supernatant can be measured by UV-Vis absorbance.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: A generalized workflow for determining the thermodynamic and kinetic solubility of a compound.

Conclusion

This technical guide provides essential solubility data and standardized protocols for Alizarin Cyanine Green G (Acid Green 25). The presented information is critical for researchers and scientists to ensure the reliable application of this dye in various experimental settings. The provided workflow for solubility determination offers a systematic approach to characterizing this and other similar compounds. For any application, it is recommended to experimentally verify the solubility under the specific conditions of the planned experiment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Acid Green 25 | Benchchem [benchchem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. inventivapharma.com [inventivapharma.com]

- 5. chembk.com [chembk.com]

- 6. Acid Green 25 | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kochcolor.com [kochcolor.com]

- 8. Acid Green 25 - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]

- 9. researchgate.net [researchgate.net]

- 10. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

A Technical Deep Dive into Alizarin Dyes: A Comparative Analysis of Alizarin Green and Alizarin Red S

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical and application differences between Alizarin Red S and Alizarin Green. While both are synthetic dyes rooted in the anthraquinone structure, their distinct functionalizations lead to vastly different applications in research and diagnostics. Alizarin Red S is a well-established tool for the detection and quantification of calcium mineralization, a critical aspect of bone biology and pathology. In contrast, "this compound" is a term that can refer to several different compounds; for the purpose of a chemically relevant comparison to the anthraquinone-based Alizarin Red S, this guide will focus on Alizarin Cyanine Green (also known as Acid Green 25) , which shares the core anthraquinone structure.

Core Chemical Differences and Properties

The fundamental distinction between Alizarin Red S and Alizarin Cyanine Green lies in their substituent groups attached to the anthraquinone core. Alizarin Red S is a sulfonated derivative of alizarin, featuring hydroxyl and sulfonate groups that are key to its function. Alizarin Cyanine Green, on the other hand, is a more complex structure with substituted diamino groups, also with sulfonate moieties that ensure water solubility.

Chemical Structure Comparison

Below are the chemical structures of Alizarin Red S and Alizarin Cyanine Green (Acid Green 25), visualized using the DOT language.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Alizarin Red S and Alizarin Cyanine Green for easy comparison.

Table 1: General and Chemical Properties

| Property | Alizarin Red S | Alizarin Cyanine Green (Acid Green 25) |

| CAS Number | 130-22-3[1] | 4403-90-1[2] |

| Molecular Formula | C₁₄H₇NaO₇S[1] | C₂₈H₂₀N₂Na₂O₈S₂[2] |

| Molecular Weight | 342.26 g/mol [3] | 622.58 g/mol [2] |

| Appearance | Yellow-orange to reddish-brown powder[1] | Dark green to dark blue/black powder[4] |

| pKa | pKa₁: ~4.5-5.8, pKa₂: ~11-12[3][5] | Not readily available |

Table 2: Solubility and Spectral Properties

| Property | Alizarin Red S | Alizarin Cyanine Green (Acid Green 25) |

| Solubility in Water | Soluble[1][3] | Soluble (36 g/L at 20°C)[6] |

| Solubility in Ethanol | Soluble[3] | Slightly soluble[2] |

| Solubility in Acetone | Slightly soluble[3] | Slightly soluble[2] |

| Absorption Maxima (λmax) | ~423 nm, 550-560 nm (pH dependent)[3] | 608-642 nm (in water)[2] |

Applications in Research and Drug Development

The structural differences between these two dyes dictate their distinct applications.

Alizarin Red S is predominantly used as a histochemical stain to identify calcium deposits in tissues and cell cultures.[1] Its ability to chelate calcium ions makes it an invaluable tool for studying osteogenesis and mineralization. In drug development, it is frequently used in in vitro assays to screen for compounds that promote or inhibit bone formation.

Alizarin Cyanine Green , as a representative of "this compound," finds its primary application as a counterstain in various histological staining protocols, such as Masson's trichrome.[4] It provides a contrasting green color to non-collagenous tissues, aiding in the visualization of different tissue components.

Experimental Protocols

Alizarin Red S Staining for Calcium Mineralization in Cell Culture

This protocol is widely used to assess the differentiation of osteoblasts and the formation of a mineralized matrix.

1. Reagent Preparation:

-

Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3): Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water. Adjust the pH to 4.1-4.3 using a dilute solution of ammonium hydroxide or hydrochloric acid. This pH is critical for selective staining.

-

Fixative: 4% paraformaldehyde in phosphate-buffered saline (PBS) or 10% neutral buffered formalin.

-

Extraction Solution (for quantification): 10% acetic acid or 10% cetylpyridinium chloride.

2. Staining Procedure:

-

Wash cell monolayers grown in multi-well plates with PBS.

-

Fix the cells with the fixative for 15-30 minutes at room temperature.

-

Wash the fixed cells thoroughly with deionized water to remove any residual phosphate.

-

Add a sufficient volume of the Alizarin Red S staining solution to cover the cell monolayer.

-

Incubate at room temperature for 20-45 minutes, monitoring the staining progress microscopically.

-

Aspirate the staining solution and wash the monolayer several times with deionized water until the wash water is clear.

-

The stained monolayer can be visualized and imaged under a bright-field microscope. Calcium deposits will appear as bright orange-red nodules.

3. Quantification (Optional):

-

After imaging, add the extraction solution to each well and incubate with gentle shaking for 15-30 minutes to dissolve the stain.

-

Transfer the supernatant to a 96-well plate.

-

Read the absorbance at approximately 405 nm. The absorbance is proportional to the amount of bound Alizarin Red S, and thus to the amount of calcium.

Representative Protocol: Alizarin Cyanine Green as a Counterstain in Masson's Trichrome

Alizarin Cyanine Green (Acid Green 25) can be used as a counterstain for collagen in a manner similar to Fast Green FCF in trichrome staining methods. The following is a representative protocol adapted from the Masson's Trichrome stain.

1. Reagent Preparation:

-

Weigert's Iron Hematoxylin: For nuclear staining.

-

Biebrich Scarlet-Acid Fuchsin Solution: For staining cytoplasm, muscle, and erythrocytes.

-

Phosphomolybdic/Phosphotungstic Acid Solution: For differentiation.

-

Alizarin Cyanine Green Solution (1-2% w/v): Dissolve 1-2 g of Alizarin Cyanine Green (Acid Green 25) in 100 mL of distilled water containing a small amount of acetic acid (e.g., 0.2%).

2. Staining Procedure (for paraffin-embedded tissue sections):

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in Weigert's iron hematoxylin for 5-10 minutes to stain the nuclei.

-

Wash in running tap water.

-

Stain in Biebrich scarlet-acid fuchsin solution for 5-15 minutes.

-

Rinse in distilled water.

-

Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes.

-

Stain in Alizarin Cyanine Green solution for 5-10 minutes.

-

Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 1-2 minutes.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Expected Results:

-

Nuclei: Black

-

Cytoplasm, keratin, muscle fibers: Red

-

Collagen and mucus: Green

Signaling Pathways

It is important to note that neither Alizarin Red S nor Alizarin Cyanine Green are known to directly participate in or modulate specific signaling pathways.

Alizarin Red S is an endpoint stain used to visualize the outcome of various osteogenic signaling pathways, such as the Wnt/β-catenin, BMP, and Runx2 pathways. The intensity of Alizarin Red S staining serves as a proxy for the activity of these pathways in promoting mineralization.

There is currently no established role for Alizarin Cyanine Green in the study of specific signaling pathways. Its use is primarily for morphological visualization of tissues.

Conclusion

Alizarin Red S and Alizarin Cyanine Green, while both being anthraquinone-based dyes, are chemically distinct entities with non-overlapping applications in a research and drug development setting. Alizarin Red S is a highly specific and quantitative tool for the study of calcification and osteogenesis. Alizarin Cyanine Green serves as a valuable counterstain in histological preparations, providing essential contrast for the visualization of tissue architecture. A clear understanding of their chemical differences is crucial for their appropriate and effective application in scientific investigation.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. Acid Green 25 | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. chemiis.com [chemiis.com]

- 5. biognost.com [biognost.com]

- 6. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

The Core Mechanism of Alizarin Staining: A Technical Guide for Researchers

An in-depth examination of the principles, protocols, and quantification of Alizarin-based staining in biological research.

Introduction

Alizarin-based dyes are a cornerstone in biological research for the detection and quantification of mineralization, particularly calcium deposits. While the term "Alizarin Green" is associated with a synthetic textile dye, it is crucial to note that in the context of biological staining, Alizarin Red S is the compound of significance. This guide will delve into the technical aspects of Alizarin Red S staining, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism, application, and analysis. Alizarin Red S, an anthraquinone derivative, selectively binds to calcium salts, forming a vivid orange-red complex, which allows for both qualitative visualization and quantitative assessment of calcification in cell cultures and tissues.[1][2] This guide will provide a detailed overview of the underlying chemical principles, standardized experimental protocols, and methods for data quantification, alongside visual representations of key processes to facilitate a deeper understanding.

Chemical Properties and Mechanism of Staining

Alizarin Red S (Sodium 3,4-dihydroxy-9,10-dioxo-2-anthracenesulfonate) is the water-soluble sodium salt of Alizarin. Its staining mechanism is predicated on its ability to form stable chelate complexes with metal ions, most notably calcium.[3][4] The molecule possesses hydroxyl and sulfonic acid groups that readily interact with the calcium cations present in mineralized matrices.[3]

The fundamental principle of Alizarin Red S staining lies in a straightforward chemical reaction where the dye acts as a chelating agent. The hydroxyl groups on the anthraquinone backbone bind to calcium ions, resulting in the formation of a brightly colored Alizarin Red S-calcium complex.[1] This reaction is pH-dependent, with optimal staining occurring in slightly acidic conditions, typically between pH 4.1 and 4.3.[1][5] At this pH, the ionization state of the hydroxyl and sulfonic acid groups is favorable for calcium binding, leading to the precipitation of the dye specifically at sites of calcium deposition.

The specificity of Alizarin Red S for calcium phosphate and carbonate deposits makes it an invaluable tool for studying osteogenesis, vasculitis, and other pathological calcifications. The resulting orange-red precipitate is stable and can be visualized using standard light microscopy.

Data Presentation: Quantitative Analysis of Alizarin Red S Staining

A key advantage of Alizarin Red S staining is its amenability to quantification. This allows for the objective measurement of the extent of mineralization, which is critical for comparative studies. The most common method involves the extraction of the Alizarin Red S stain from the stained sample, followed by spectrophotometric analysis. The absorbance of the extracted dye is directly proportional to the amount of bound calcium.

The following table summarizes typical quantitative data obtained from such an experiment.

| Sample Group | Treatment | Mean Absorbance (OD 405 nm) | Standard Deviation |

| Control | Standard Medium | 0.15 | 0.03 |

| Osteogenic | Differentiation Medium | 0.85 | 0.09 |

| Inhibitor A | Differentiation + Inhibitor | 0.32 | 0.05 |

| Inhibitor B | Differentiation + Inhibitor | 0.68 | 0.07 |

Note: The data presented are illustrative and will vary depending on the cell type, experimental conditions, and duration of the assay.

Experimental Protocols

The following protocols provide a detailed methodology for Alizarin Red S staining of cultured cells and subsequent quantification.

Protocol 1: Alizarin Red S Staining of Adherent Cells

Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Alizarin Red S Staining Solution (2% w/v in distilled water, pH adjusted to 4.1-4.3 with 0.1% ammonium hydroxide)[1]

-

Distilled water

Procedure:

-

Aspirate the culture medium from the cells.

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-30 minutes at room temperature.[1][2]

-

Wash the cells three times with distilled water.

-

Add a sufficient volume of Alizarin Red S Staining Solution to cover the cell monolayer.

-

Aspirate the staining solution and wash the cells four to five times with distilled water to remove unbound dye.

-

The stained cells can now be visualized under a bright-field microscope.

Protocol 2: Quantification of Alizarin Red S Staining

Materials:

-

10% Acetic Acid[1][6] or 10% Cetylpyridinium Chloride (CPC)[6]

-

10% Ammonium Hydroxide[7]

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

After staining and washing as described in Protocol 1, add 10% acetic acid to each well to destain.

-

Incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain.

-

Scrape the cell layer and transfer the cell lysate/acetic acid solution to a microcentrifuge tube.[6]

-

Heat the tubes at 85°C for 10 minutes and then place on ice for 5 minutes.[6][7]

-

Centrifuge the tubes at 20,000 x g for 15 minutes.[7]

-

Transfer the supernatant to a new tube and neutralize the acid by adding 10% ammonium hydroxide until the pH is between 4.1 and 4.5.[7]

-

Read the absorbance of the solution at 405 nm using a spectrophotometer.[6][7]

-

A standard curve can be generated using known concentrations of Alizarin Red S to determine the exact concentration in the samples.[6]

Mandatory Visualization

The following diagrams illustrate the key processes involved in Alizarin Red S staining.

Caption: Mechanism of Alizarin Red S chelation with calcium ions.

Caption: Experimental workflow for Alizarin Red S staining and analysis.

Caption: Logical flow of the quantification process.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Characteristics of Hybrid Pigments Made from Alizarin Dye on a Mixed Oxide Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alizarin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 3hbiomedical.com [3hbiomedical.com]

Safety and handling precautions for Alizarin green

An In-depth Technical Guide to the Safety and Handling of Alizarin Green

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. It outlines the potential hazards, necessary precautions, and emergency procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound (CAS No. 4403-90-1), also known as C.I. Acid Green 25, is an anionic acid dye.[1] It presents as a dark blue-green to black powder that is soluble in water.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 4403-90-1 | [2] |

| Molecular Formula | C28H20N2Na2O8S2 | |

| Molecular Weight | 622.59 g/mol | |

| Appearance | Dark blue-green to black powder | [2][3] |

| Solubility | Soluble in water | [1] |

| Melting Point | 235 - 238 °C | [4] |

| Stability | Stable under normal conditions. Loses potency above 45°C. | [2][5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous, primarily due to its effects on the eyes and the aquatic environment.

-

GHS Classification:

-

Serious eye irritation (Category 2A)[4]

-

Hazardous to the aquatic environment, long-term hazard (Category 2)

-

-

Hazard Statements:

-

H319: Causes serious eye irritation.[4]

-

H411: Toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

The substance is a combustible solid, and fine dust particles can form explosive mixtures with air.[1][6]

Toxicological Data

Toxicological data for this compound indicates a low order of acute toxicity but highlights its potential as an irritant. Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[2]

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >10,000 mg/kg | [7] |

| LD50 | Mouse | Oral | 6,700 mg/kg | [7] |

| Skin Irritation | Rabbit | Dermal | 500 mg/24h (Mild) | [8] |

| Eye Irritation | Rabbit | Ocular | 500 mg/24h (Mild) | [8] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited (e.g., OECD guidelines followed for LD50 determination) are not typically provided in standard Material Safety Data Sheets and are not publicly available. These studies are generally conducted by the manufacturer or specialized laboratories under standardized guidelines.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Handling

-

Avoid all personal contact, including the inhalation of dust.[1]

-

Use in a well-ventilated area, preferably with a mechanical exhaust system.[2][3]

-

Minimize dust generation and accumulation.[1]

-

Ground all equipment used when handling the product to prevent electrostatic discharge.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

Storage

-

Store in a cool, dry, well-ventilated place.[7]

-

Keep containers tightly closed and sealed when not in use.[1][6]

-

Store below 30°C and protect from heat, light, and moisture.[2][3][4]

-

Store away from incompatible materials such as strong oxidizing agents.[7]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

| Control Parameter | Recommendations | Reference |

| Engineering Controls | Use adequate ventilation and local exhaust to keep airborne concentrations low. An eyewash station and safety shower should be readily available. | |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles. | [3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Wear appropriate protective clothing, such as a lab coat or overalls. | [3][6] |

| Respiratory Protection | A NIOSH/MSHA-approved dust respirator is required if dust is generated and ventilation is inadequate. | [2][3] |

PPE Selection Logic

The selection of appropriate PPE is determined by the potential routes of exposure and the physical form of the chemical.

Caption: PPE selection workflow based on exposure routes for this compound powder.

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is crucial in the event of accidental exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water. If irritation persists, consult a physician.[3]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[3]

-

Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Clean-up: Wear full protective equipment. Sweep up the spilled material without creating dust, and place it in a suitable, sealed container for disposal.[3]

-

Decontaminate: Wash the spill site after material pickup is complete.[3]

Emergency Response Workflow

Caption: Emergency response workflow for accidental exposure to this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] The product may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not allow the chemical to enter drains or waterways.

Conclusion

While this compound has low acute toxicity, it poses a significant risk of serious eye irritation and is harmful to aquatic life. Adherence to the safety protocols outlined in this guide is paramount for professionals handling this substance. By implementing proper engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. sdfine.com [sdfine.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. Alizarin - Wikipedia [en.wikipedia.org]

- 4. lobachemie.com [lobachemie.com]

- 5. Alizarin Grafting onto Ultrasmall ZnO Nanoparticles: Mode of Binding, Stability, and Colorant Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Purification of Alizarin Green Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for two primary compounds commonly referred to as "Alizarin Green": Acid Green 25 (Alizarin Cyanine Green G) and Acid Green 9. This document details the synthetic pathways, outlines experimental protocols, and discusses relevant purification techniques, supported by quantitative data and process visualizations to aid in laboratory applications.

Introduction: Disambiguation of "this compound"

The term "this compound" can be ambiguous as it is used to refer to at least two distinct chemical compounds. It is crucial for researchers to differentiate between them based on their Colour Index (C.I.), CAS number, and chemical structure.

-

Acid Green 25 (C.I. 61570): Also known as Alizarin Cyanine Green G, this is an anthraquinone dye. Its CAS number is 4403-90-1 and its chemical formula is C₂₈H₂₀N₂Na₂O₈S₂.[1][2]

-

Acid Green 9 (C.I. 42100): This is a triarylmethane dye with the CAS number 4857-81-2 and a molecular formula of C₃₇H₃₄ClN₂NaO₆S₂.[3]

This guide will address the synthesis and purification of both compounds, with a primary focus on Acid Green 25 due to the greater availability of detailed procedural information.

Synthesis of Acid Green 25 (Alizarin Cyanine Green G, C.I. 61570)

The synthesis of Acid Green 25 is a two-step process that begins with the creation of an oil-soluble intermediate, Solvent Green 3 (C.I. 61565), followed by a sulfonation reaction to yield the water-soluble Acid Green 25.

Step 1: Synthesis of Solvent Green 3 (1,4-bis(p-toluidino)anthraquinone)

The industrial synthesis of Solvent Green 3 involves the condensation of 1,4-dihydroxyanthraquinone (quinizarin) with p-toluidine.[4][5] A detailed laboratory-scale protocol is described in Chinese patent CN106675080B, which outlines a method using ethanol as a solvent.[6][7]

Reaction Pathway:

References

- 1. Acid Green 25 | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid Green 25 | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Solvent Green 3 Dye content 95 128-80-3 [sigmaaldrich.com]

- 5. Acid Green 25 | Benchchem [benchchem.com]

- 6. CN106675080B - A kind of synthetic method of solvent green 3 - Google Patents [patents.google.com]

- 7. CN106675080A - Synthesis method of solvent green 3 - Google Patents [patents.google.com]

A Technical Guide to High-Purity Alizarin Green for Researchers and Drug Development Professionals

Introduction: Alizarin Green, known commercially as Alizarin Cyanine Green or Acid Green 25, is a synthetic anthraquinone dye with significant applications in biomedical research and industrial processes. Its utility in histology, cytology, and as a component in various staining protocols makes the procurement of high-purity grades essential for reliable and reproducible results. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols, and visualizations of key chemical and procedural pathways.

Commercial Suppliers and Purity Specifications

The quality and purity of this compound are critical for scientific applications, directly impacting the clarity and accuracy of staining procedures. Several chemical suppliers offer high-purity grades of this dye, often marketed as "Alizarin Cyanine Green" or "Acid Green 25." Below is a comparative table summarizing the specifications from various commercial sources. It is important to note that purity, often indicated as "dye content," can vary between suppliers and even between different batches from the same supplier. Researchers are advised to request a Certificate of Analysis (CoA) for the specific lot they intend to purchase to obtain the most accurate purity data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity (Dye Content) | Physical Form |

| Chem-Impex | Acid Green 25 | 4403-90-1 | C₂₈H₂₀N₂Na₂O₈S₂ | 622.58 | ≥ 96%[1] | Dark blue-green powder[1] |

| Sigma-Aldrich | Acid Green 25 | 4403-90-1 | C₂₈H₂₀N₂Na₂O₈S₂ | 622.58 | ≥60%[2][3] | Powder[2] |

| Santa Cruz Biotechnology | Acid green 25 | 4403-90-1 | C₂₈H₂₀N₂O₈S₂•2Na | 622.58 | Not specified | Not specified |

| TCI America | Alizarin Cyanin Green F | 4403-90-1 | C₂₈H₂₀N₂Na₂O₈S₂ | 622.574 | Not specified | Crystalline Powder |

| Ottokemi | Alizarine cyanine green | 4403-90-1 | C₂₈H₂₀N₂Na₂O₈S₂ | 622.59 | ≥60%[4] | Powder[4] |

| TM Media | Alizarin Cyanine Green | 4403-90-1 | C₂₈H₂₀N₂O₈S₂Na₂ | 622.57 | NLT 75.0%[5] | Dark green powder[5] |

| Dawn Scientific | Acid Green 25 | 4403-90-1 | C₂₈H₂₀N₂O₈S₂•2Na | 622.58 | Not specified | Green colored powder[6] |

| Carl ROTH | Alizarine cyanine green | 4403-90-1 | Not specified | Not specified | "pure" | Not specified |

Note: "NLT" stands for "Not Less Than." Purity data may not be publicly available for all suppliers and can vary. It is always recommended to consult the supplier and the Certificate of Analysis for the most accurate information.

Synthesis of this compound (Acid Green 25)

The synthesis of this compound is a multi-step process that begins with the formation of the core anthraquinone structure.[7] The most common pathway involves the condensation of a 1,4-substituted anthraquinone derivative with an aromatic amine, followed by sulfonation to enhance water solubility.[7]

Caption: Synthetic pathway of this compound (Acid Green 25).

Experimental Protocols

General Histological Staining Workflow

This compound is frequently used as a counterstain in various histological protocols to provide contrast to the primary stain. Below is a generalized workflow for staining paraffin-embedded tissue sections.

Caption: General workflow for histological staining with this compound.

Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2-3 changes, 3-5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%), 2-3 minutes each.

-

Rinse in distilled water.

-

-

Primary Staining (Example: Hematoxylin):

-

Immerse in hematoxylin solution for a duration appropriate for the tissue type.

-

Rinse briefly in distilled water.

-

Differentiate in acid alcohol (e.g., 1% HCl in 70% ethanol) for a few seconds.

-

Rinse in distilled water.

-

"Blue" the sections in a suitable agent like Scott's tap water substitute or a weak alkaline solution until the nuclei turn blue.

-

Wash thoroughly in running tap water.

-

-

Counterstaining with this compound:

-

Prepare a 0.1% to 1% aqueous solution of this compound. The exact concentration may require optimization depending on the desired staining intensity.

-

Immerse slides in the this compound solution for 1-5 minutes.

-

Briefly rinse with distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate rapidly through a graded series of ethanol (95%, 100%).

-

Clear in xylene (2-3 changes).

-

Mount with a permanent mounting medium.

-

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for assessing the purity of dyes like this compound. The following is a representative workflow for such an analysis, adapted from methods for similar compounds.[8]

Caption: Workflow for HPLC analysis of this compound purity.

Methodology:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at the absorption maxima of this compound (approximately 608 nm and 642 nm).[5]

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound powder.

-

Dissolve in a suitable solvent (e.g., a mixture of methanol and water) to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

The purity is typically determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

-

Conclusion

For researchers, scientists, and drug development professionals, the selection of high-purity this compound is paramount for achieving accurate and consistent experimental outcomes. This guide has provided a comparative overview of commercial suppliers, detailed experimental workflows for common applications, and visual representations of the underlying chemical and procedural logic. By understanding the available options and implementing robust analytical and experimental protocols, users can confidently integrate high-purity this compound into their research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Acid Green 25 Dye content = 60 4403-90-1 [sigmaaldrich.com]

- 3. Acid Green 25 - CD Formulation [formulationbio.com]

- 4. Alizarine cyanine green 4403-90-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. tmmedia.in [tmmedia.in]

- 6. dawnscientific.com [dawnscientific.com]

- 7. Acid Green 25 | Benchchem [benchchem.com]

- 8. HPLC Separation of Alizarin and Alizarin Red S on Newcrom BH Column | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for Alizarin Staining in Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive, well-established protocol for Alizarin Red S staining to serve as a robust method for quantifying mineralization in fixed cell cultures. Additionally, a general framework for the application of a green counterstain, which can be adapted for Alizarin Green, is presented for investigational purposes.

Alizarin Red S Staining for Calcium Mineralization

Alizarin Red S is an anionic dye that reacts with calcium ions to form a stable, orange-red chelate complex. This property allows for the specific staining and subsequent quantification of calcium mineral deposits, which is a key indicator of osteogenic differentiation in cell cultures.

Mechanism of Action

The staining principle of Alizarin Red S (ARS) is based on the chelation of calcium ions (Ca²⁺) by the hydroxyl and sulfonate groups of the ARS molecule. This interaction results in the formation of an insoluble, colored precipitate, allowing for the visualization and measurement of even small amounts of calcium deposition. The reaction is most effective in a slightly acidic environment, typically at a pH of 4.1 to 4.3.[1]

Experimental Protocol: Alizarin Red S Staining and Quantification

This protocol is optimized for cells cultured in multi-well plates (e.g., 6-well, 12-well, or 24-well plates).

Materials:

-

Cells cultured under conditions that may induce mineralization

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) or 10% Formalin in PBS

-

Alizarin Red S (ARS) powder (CAS 130-22-3)

-

Distilled water (diH₂O)

-

0.1% Ammonium hydroxide or dilute Hydrochloric acid (for pH adjustment)

-

10% Acetic acid or 10% Cetylpyridinium chloride (CPC) for quantification

-

Microplate reader (absorbance at 405 nm or 562 nm)

Reagent Preparation:

-

Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3):

Staining Procedure:

-

Cell Washing: Carefully aspirate the culture medium from the wells. Gently wash the cells twice with PBS.

-

Fixation: Add an appropriate volume of 4% PFA or 10% formalin to each well to cover the cell monolayer. Incubate for 15-30 minutes at room temperature.

-

Post-Fixation Wash: Aspirate the fixative and wash the cells three times with diH₂O to remove any residual fixative.

-

Staining: Remove the final wash and add a sufficient volume of the 2% Alizarin Red S staining solution to each well. Incubate for 20-30 minutes at room temperature with gentle shaking.[1]

-

Removal of Excess Stain: Aspirate the ARS solution and wash the wells 3-5 times with diH₂O until the wash water runs clear.

-

Visualization: Add PBS to the wells to prevent the cells from drying out. The mineralized nodules will appear as bright orange-red deposits and can be imaged using a bright-field or phase-contrast microscope.

Quantification of Mineralization:

-

Dye Elution: After imaging, aspirate the PBS and add 10% acetic acid or 10% cetylpyridinium chloride (CPC) to each well (e.g., 1 mL for a 24-well plate). Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the mineral-dye complex.[1]

-

Sample Collection: Scrape the cell layer and transfer the cell slurry to a 1.5 mL microcentrifuge tube.

-

Heat Treatment (for Acetic Acid Elution): If using acetic acid, vortex the tubes for 30 seconds and heat at 85°C for 10 minutes. Place on ice for 5 minutes.

-

Centrifugation: Centrifuge the tubes at 20,000 x g for 15 minutes to pellet the cell debris.

-

Neutralization (for Acetic Acid Elution): Transfer the supernatant to a new tube and neutralize the acid with 10% ammonium hydroxide until the pH is between 4.1 and 4.5.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate. Read the absorbance at 405 nm for acetic acid elution or 562 nm for CPC elution using a microplate reader.[2][3]

Data Presentation

For accurate quantification, a standard curve should be generated using known concentrations of Alizarin Red S. The absorbance values of the unknown samples can then be used to determine the concentration of bound dye, which correlates with the amount of mineralization.

| Alizarin Red S Concentration (µM) | Absorbance at 405 nm (O.D.) |

| 0 | 0.000 |

| 31.25 | 0.052 |

| 62.5 | 0.105 |

| 125 | 0.210 |

| 250 | 0.420 |

| 500 | 0.840 |

| 1000 | 1.680 |

| 2000 | 3.360 |

This table represents typical data for a standard curve. Actual values may vary.

Experimental Workflow Diagram

Caption: Experimental workflow for Alizarin Red S staining and quantification.

General Protocol for a Green Counterstain (Adaptable for this compound)

While a specific protocol for this compound for fixed cells is not well-established, a general procedure for a green counterstain, such as Light Green SF Yellowish or Fast Green FCF, can be adapted. Note: This protocol would require significant optimization by the researcher for use with this compound, including determination of optimal dye concentration, staining time, and pH.

Materials:

-

Fixed cells on slides or in multi-well plates

-

Distilled water

-

This compound dye (or other green counterstain)

-

Glacial Acetic Acid

-

Ethanol series (e.g., 70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Mounting medium

Reagent Preparation (Example for Light Green):

-

Light Green Staining Solution (0.2% w/v):

General Staining Procedure (for slides):

-

Rehydration: If starting from paraffin-embedded sections, deparaffinize and rehydrate the sections through a series of xylene and graded alcohols to distilled water. For cells fixed in plates, ensure they are washed with distilled water.

-

Primary Stain (Optional): If this compound is to be used as a counterstain, perform the primary staining procedure first (e.g., Hematoxylin for nuclei).

-

Counterstaining: Immerse slides in the green staining solution. Staining time can vary from a few seconds to several minutes and must be determined empirically. For Light Green, a 5-second to 2-minute incubation is a common starting point.

-

Rinsing: Briefly rinse with distilled water or a dilute acetic acid solution (e.g., 1%) to remove excess stain.

-

Dehydration: Dehydrate the samples through a graded series of alcohols (e.g., 95% and 100% ethanol).

-

Clearing: Clear the samples in xylene or a suitable substitute.

-

Mounting: Mount a coverslip using a resinous mounting medium.

Signaling Pathway and Experimental Logic Diagram

The use of this compound as a counterstain typically follows a primary stain that targets a specific cellular component. The logic is to provide contrast for visualization.

Caption: Logical workflow for using a green dye as a counterstain.

References

Application Notes and Protocols for Alizarin-Based Vital Staining of Tissues

Introduction

Vital staining is a technique used to stain living cells or tissues without causing immediate cell death.[1][2] While the query specifically requested information on "Alizarin green," a comprehensive review of scientific literature indicates that "Alizarin Red S" is the predominantly used and well-documented alizarin compound for vital staining, particularly of mineralized tissues. Information regarding a distinct "this compound" vital stain is scarce; therefore, these application notes and protocols are based on the established use of Alizarin Red S as a representative dye from the alizarin family for vital staining applications.

Alizarin Red S is an anthraquinone derivative that is widely employed in biological research to visualize calcium deposits in tissues.[3] Its ability to chelate calcium makes it an excellent tool for studying bone development, regeneration, and pathologies related to mineralization in vivo.[3][4]

Key Applications

-

Developmental Biology: In vivo monitoring of skeletal mineralization in embryonic and larval stages of model organisms like zebrafish.[4]

-

Regeneration Studies: Tracking bone regeneration and mineral apposition in real-time.[4]

-

Toxicology and Disease Modeling: Assessing the effects of compounds on skeletal formation and identifying pathological calcification.

Properties of Alizarin Red S for Vital Staining

| Property | Description | Reference |

| Chemical Name | Alizarin Red S (Sodium alizarinsulfonate) | [3] |

| Molecular Formula | C₁₄H₇NaO₇S | [3] |

| Appearance | Orange-yellow to reddish-brown powder | - |

| Mechanism of Action | Forms a stable red-colored chelate with calcium ions in mineralized tissues. | [3] |

| Visualization | Can be observed under bright-field microscopy as a red stain. It also exhibits fluorescence, emitting a red signal under green light excitation, which allows for combination with other fluorescent markers like GFP. | [4] |

Experimental Protocols

Protocol 1: Vital Staining of Mineralized Tissues in Zebrafish Larvae

This protocol is adapted from established methods for the in vivo staining of the developing skeleton in zebrafish.[4][5]

Materials:

-

Alizarin Red S (ARS) powder

-

Embryo medium (e.g., E3 medium)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (for pH adjustment)

-

24-well plates

-

Zebrafish larvae (e.g., 5-10 days post-fertilization)

-

Stereomicroscope with fluorescence capabilities

Reagent Preparation (0.01% ARS Staining Solution):

-

Weigh 10 mg of Alizarin Red S powder.

-

Dissolve the powder in 100 mL of embryo medium to create a 0.01% (w/v) solution.

-

Adjust the pH of the solution to 7.4 using KOH or NaOH.[4]

-

Ensure the solution is well-dissolved. It is recommended to prepare the solution fresh.

Staining Procedure:

-

Transfer zebrafish larvae into the wells of a 24-well plate with a minimal amount of embryo medium.

-

Remove the remaining embryo medium carefully.

-

Add 2-3 mL of the 0.01% ARS staining solution to each well containing larvae.

-

Incubate the larvae in the staining solution for 15-20 minutes in the dark at room temperature.[4]

-

After incubation, carefully remove the ARS solution.

-

Wash the larvae three times with fresh embryo medium for 5-10 minutes each to remove excess stain.

-

The stained larvae are now ready for imaging.

Imaging:

-

Anesthetize the larvae if necessary for stable imaging.

-

Mount the larvae on a microscope slide with a coverslip.

-

Visualize the stained mineralized structures using a fluorescence stereomicroscope with a green light excitation filter. The stained bone will appear red.

Protocol 2: General In Vitro Vital Staining of Cell Cultures for Calcification

This protocol provides a general guideline for staining calcified nodules in cell cultures, such as osteoblast or mesenchymal stem cell cultures.

Materials:

-